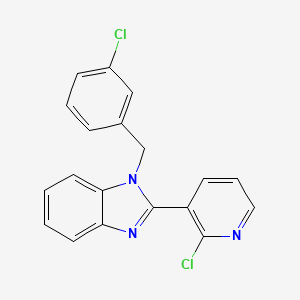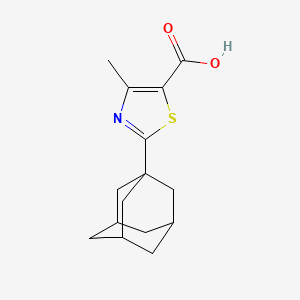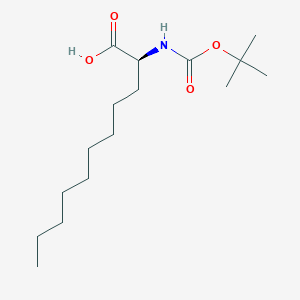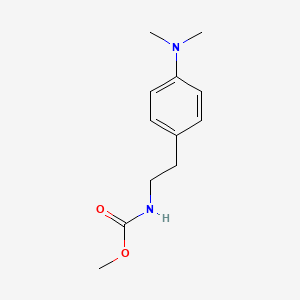
1,3-Dimethylcyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylcyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 . It’s used for research purposes .
Molecular Structure Analysis
The InChI code for 3,3-Dimethylcyclobutane-1-carbaldehyde is 1S/C7H12O/c1-7(2)3-6(4-7)5-8/h5-6H,3-4H2,1-2H3 .Scientific Research Applications
Titanium-Mediated Reductive Coupling
Titanium-mediated reductive coupling processes involving chiral formylphosphaferrocenes have been explored, showing the formation of bis(phosphaferrocenyl)-substituted ethylenes and pinacols under varying conditions. This research demonstrates the complex stereochemical outcomes possible from such reactions, which could have implications for synthesizing novel compounds or intermediates for further chemical synthesis (Ágústsson et al., 2002).
Photochemical Oxetan Formation
The Paterno–Büchi reaction, a photochemical process, has been studied with aliphatic aldehydes and ketones, including compounds similar to 1,3-Dimethylcyclobutane-1-carbaldehyde. This research underscores the significance of oxetan formation in organic synthesis, offering pathways to novel cyclobutane derivatives through controlled photochemical reactions (Funke & Cerfontain, 1976).
Synthesis of Novel Synthons
Incorporating imidazolium groups into molecular architectures has been achieved through the synthesis of 1,3-dimethylated imidazolium carbaldehydes. This method provides a versatile approach for adding cationic imidazolium functionalities to various molecular frameworks, showcasing the potential for developing new materials or chemical entities (Berezin & Achilefu, 2007).
Gem-Dimethyl Effect in Cyclobutane Derivatives
The study on cyclobutane derivatives, including dimethyl-substituted variants, delves into the gem-dimethyl effect, which accelerates cyclization reactions. Understanding this effect is crucial for applying it in organic synthesis, especially in designing reaction pathways that benefit from enhanced ring closure rates (Ringer & Magers, 2007).
Safety and Hazards
Properties
IUPAC Name |
1,3-dimethylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-7(2,4-6)5-8/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPZZPKPWAJTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)


![6-(4-methoxyphenyl)-3-methyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2753904.png)


![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)

![Methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2753915.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)


